1-Amino-3-(4-fluorophenyl)propan-2-one hydrochloride
Overview
Description
1-Amino-3-(4-fluorophenyl)propan-2-one hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a fluorophenyl group, and a propanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-fluorophenyl)propan-2-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with nitromethane in the presence of a base, followed by reduction of the resulting nitro compound to the corresponding amine. The reaction conditions typically include the use of strong bases such as sodium hydroxide and reducing agents like hydrogen or palladium on carbon.
Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure the efficient formation of the desired product. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(4-fluorophenyl)propan-2-one hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-(4-fluorophenyl)propan-2-one hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor for the development of new drugs, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Amino-3-(4-fluorophenyl)propan-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, modulating biological processes such as neurotransmission and immune response.
Comparison with Similar Compounds
1-Amino-3-(4-fluorophenyl)propan-2-one hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include 1-amino-3-(3-fluorophenyl)propan-2-one hydrochloride and 1-amino-3-(2-fluorophenyl)propan-2-one hydrochloride.
Uniqueness: The presence of the 4-fluorophenyl group in this compound imparts unique chemical and biological properties compared to its analogs.
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Properties
IUPAC Name |
1-amino-3-(4-fluorophenyl)propan-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMYQIHLHULBJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CN)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93102-98-8 | |
Record name | 2-Propanone, 1-amino-3-(4-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93102-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-amino-3-(4-fluorophenyl)propan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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